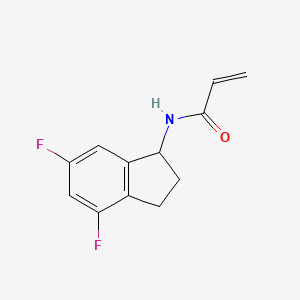

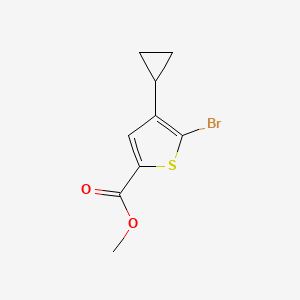

![molecular formula C25H22N6O3 B2406975 7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-73-4](/img/structure/B2406975.png)

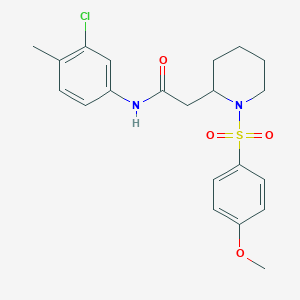

7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidine, which is a vital heterocyclic moiety due to its wide range of biological and pharmacological activities . Pyrimidine derivatives have been developed for their anticancer activity in recent years . The compound’s structure resembles the nucleotide base pair of DNA and RNA, making it a valuable compound in cancer treatment .

Molecular Structure Analysis

The compound is a pyrimidine derivative, which is an electron-rich nitrogen-containing heterocycle . It contains a six-membered 1,3-diazine ring with nitrogen at positions 1 and 3 . The compound also contains a triazolo ring, which is fused with the pyrimidine ring .Scientific Research Applications

Synthesis and Biological Activities

The compound 7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of compounds which have been synthesized and explored for various biological activities. For instance, Gilava et al. (2020) synthesized a series of triazolopyrimidines and assessed their antimicrobial and antioxidant activities. They utilized techniques such as IR, NMR, and mass spectroscopic methods for characterizing the compounds and confirmed their potential in biological applications (Gilava et al., 2020).

Antimicrobial Evaluation

Chauhan and Ram (2019) also synthesized a novel series of triazolopyrimidine derivatives, characterizing them using spectroscopic techniques and evaluating their antibacterial and antifungal activities. Their work highlights the potential of these compounds in combating microbial infections (Chauhan & Ram, 2019).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of triazolopyrimidines and evaluated them for tuberculostatic activity. They conducted three-component condensations and analyzed structure-activity relations, contributing valuable insights into the potential therapeutic applications of these compounds (Titova et al., 2019).

Synthesis and Chemical Properties

Synthesis and Characterization

The compound and its analogs have been a subject of interest in synthetic chemistry. Otero et al. (2005) described the synthesis of triazolopyrimidine and pyrazolopyrimidines, detailing the reaction of various compounds to produce a range of derivatives. They provided a comprehensive analysis of the compounds synthesized, demonstrating the chemical versatility and potential applications of this class of compounds (Otero et al., 2005).

Antibacterial and Antifungal Activity

Suresh et al. (2016) synthesized a series of thiazolotriazolopyridine derivatives and characterized them through various spectroscopic methods. They evaluated the antibacterial and antifungal activities of these compounds, noting significant biological activity against various microorganisms. This study highlights the therapeutic potential of these compounds in treating microbial infections (Suresh et al., 2016).

Future Directions

properties

IUPAC Name |

7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-15-21(24(33)28-18-4-3-13-26-14-18)22(16-5-9-19(32)10-6-16)31-25(27-15)29-23(30-31)17-7-11-20(34-2)12-8-17/h3-14,22,32H,1-2H3,(H,28,33)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNINTKZBFTUFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)O)C(=O)NC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

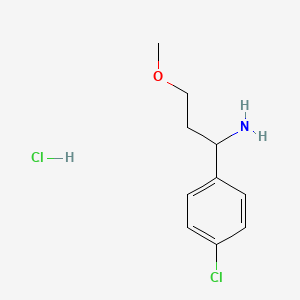

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)

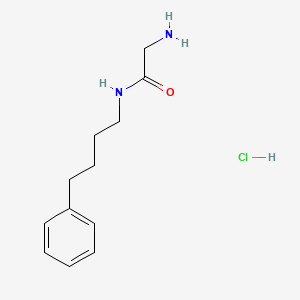

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)

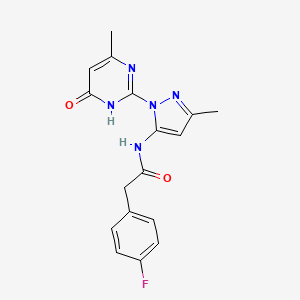

![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)

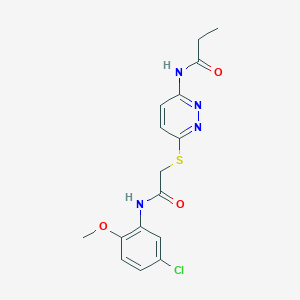

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)